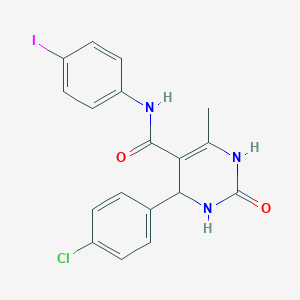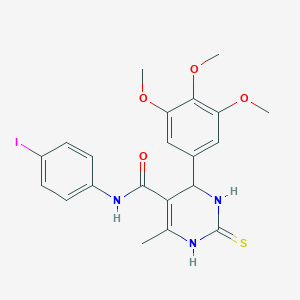
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, also known as CDMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMQ belongs to the class of quinolinecarboxylates and is known for its ability to inhibit the activity of certain enzymes and proteins in the body. In
作用機序
The mechanism of action of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth and proliferation. By inhibiting PKC activity, this compound can prevent the growth and proliferation of cancer cells.
This compound has also been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and other neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on PKC activity and neurotransmitter release, this compound has also been shown to modulate the activity of other enzymes and proteins in the body.
実験室実験の利点と制限
One of the major advantages of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate for lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes this compound a valuable tool for studying the role of these enzymes and proteins in various cellular processes.
However, one limitation of this compound is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate. One potential direction is the development of new cancer treatments based on the inhibition of PKC activity. Another potential direction is the development of new treatments for neurological disorders based on the modulation of neurotransmitter activity.
Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations for lab experiments.
合成法
The synthesis of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves a multi-step reaction process. The starting materials for the synthesis are 2,4-dimethoxyaniline, 8-methoxyquinoline-3-carboxylic acid, and ethyl chloroformate. The reaction involves the formation of an amide bond between the 2,4-dimethoxyaniline and 8-methoxyquinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate to form the ester group. The final product is purified using column chromatography to obtain a pure form of this compound.
科学的研究の応用
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This makes this compound a potential candidate for the development of new cancer treatments.
Another potential application of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
分子式 |
C21H22N2O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
ethyl 4-(2,4-dimethoxyanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-21(24)15-12-22-20-14(7-6-8-17(20)26-3)19(15)23-16-10-9-13(25-2)11-18(16)27-4/h6-12H,5H2,1-4H3,(H,22,23) |
InChIキー |
BPRQLHKEHADPED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)




![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
